molecular formula C11H21NO2 B2374742 Tert-butyl 5-methylpiperidine-3-carboxylate CAS No. 1909316-05-7

Tert-butyl 5-methylpiperidine-3-carboxylate

Cat. No.: B2374742
CAS No.: 1909316-05-7
M. Wt: 199.294
InChI Key: MPKJLVGZCOSWED-UHFFFAOYSA-N
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Description

Tert-butyl 5-methylpiperidine-3-carboxylate is a piperidine derivative characterized by a tert-butyl ester group and a methyl substituent on the piperidine ring . With a molecular formula of C11H21NO2 and a molecular weight of 199.29 g/mol, this compound serves as a versatile chiral building block and intermediate in organic and medicinal chemistry . Its primary research value lies in pharmaceutical synthesis, where the sterically protected tert-butyl ester group enhances stability during synthetic transformations, making it a valuable scaffold for constructing more complex molecules . The compound's structure, featuring a piperidine ring—a common motif in bioactive molecules—makes it particularly relevant for developing novel therapeutic agents. Piperidine derivatives are extensively explored in medicinal chemistry for their interactions with various biological targets . For instance, structurally related N-phenyl-N-(piperidin-2-yl)propionamide analogues have been investigated as novel opioid ligands, showing moderate to good binding affinities for the μ-opioid receptor . This highlights the potential of such piperidine carboxylates as key intermediates in the design and synthesis of compounds for neurological and pain management research. For research and development use only. Not for human or veterinary use. To ensure stability, the compound should be stored in a sealed container under inert conditions.

Properties

IUPAC Name

tert-butyl 5-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-5-9(7-12-6-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKJLVGZCOSWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-05-7
Record name tert-butyl 5-methylpiperidine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methylpiperidine-3-carboxylate typically involves the reaction of 5-methylpiperidine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
Tert-butyl 5-methylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of various chiral piperidines. These compounds are vital in the development of drugs due to their biological activity. Notably, this compound is involved in the synthesis of statins, such as atorvastatin and rosuvastatin, which are used to lower cholesterol levels by inhibiting hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase) . Its chirality allows for the production of enantiomerically pure piperidines, essential for achieving specific pharmacological effects.

Neuropharmacology
Research indicates that this compound can be utilized in the design of drugs targeting the central nervous system. For instance, it has been linked to the synthesis of compounds that act as nicotinic acetylcholine receptor antagonists, which have potential applications in treating neurological disorders . Its derivatives have shown promise in modulating enzyme interactions and receptor binding, making it a valuable tool for exploring neuropharmacological pathways .

Organic Synthesis

Building Block for Complex Molecules
The compound is recognized as a versatile building block in organic synthesis due to its readily modifiable functional groups. Researchers can introduce various functionalities onto the molecule to explore interactions with specific biological targets . This flexibility facilitates the exploration of diverse chemical spaces, leading to the identification of novel drug candidates with desired pharmacological properties.

Synthesis Methods
Several synthetic routes have been developed for this compound, including:

  • Mitsunobu Reaction : This method allows for the formation of substituted piperidines by coupling with various nucleophiles.
  • Reduction Reactions : The compound can be reduced to yield alcohols or other functionalized derivatives, expanding its utility in synthetic pathways .

Case Study 1: Synthesis of (-)-Cymbaline

A notable application involves the synthesis of (-)-cymbaline, a potent nicotinic acetylcholine receptor antagonist. This study demonstrated that this compound could be effectively transformed into biologically active compounds through strategic modifications .

Case Study 2: Statin Development

The role of this compound as a precursor in statin synthesis highlights its importance in cholesterol regulation. Studies have shown that its derivatives interact with carbonyl reductases, suggesting potential applications in metabolic pathways related to lipid metabolism .

Mechanism of Action

The mechanism of action of tert-butyl 5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related tert-butyl piperidine carboxylates, emphasizing substituent effects on physical properties, reactivity, and applications. Data are derived from synthesized analogs in the evidence (Table 1).

Table 1: Structural and Physical Properties of Selected Piperidine Carboxylates

Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups Reference
Tert-butyl 5-methylpiperidine-3-carboxylate (Target) 5-methyl, 3-carboxylate N/A N/A Ester, alkyl -
Tert-butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate 2-(difluorophenylamino)methyl N/A 102–105 Amine, aryl fluoride
Tert-butyl 2-((N-phenylpropionamido)methyl)piperidine-1-carboxylate 2-(phenylpropionamido)methyl N/A 77 Amide, aryl
Tert-butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate 3-amino, 5-(trifluoromethyl) N/A N/A Amine, CF₃
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 3-hydroxymethyl, 4-methoxyphenyl 307.4 N/A Hydroxyl, methoxyaryl

Structural and Electronic Effects

  • Substituent Diversity: The target compound’s 5-methyl group introduces steric bulk but minimal electronic effects.
  • Functional Group Impact :

    • Amine-containing analogs (e.g., ) exhibit basicity, enabling salt formation and solubility adjustments. The target compound lacks such groups, suggesting lower aqueous solubility.
    • Amide derivatives (e.g., ) show reduced reactivity compared to esters due to resonance stabilization.

Biological Activity

Tert-butyl 5-methylpiperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities and its role as a precursor in the synthesis of various pharmacologically active agents. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a chiral compound that serves as an important intermediate in the synthesis of several biologically active molecules, particularly statins such as atorvastatin and rosuvastatin. These statins are known for their cholesterol-lowering effects through the inhibition of hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis.

The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with tert-butyl esters. The chirality of the molecule allows for the production of enantiomerically pure compounds, which is crucial for achieving desired biological effects in drug development.

Common Synthesis Pathways

Reaction TypeDescription
Oxidation Converts this compound to ketones or acids.
Reduction Reduces ester groups to alcohols using agents like lithium aluminum hydride.
Substitution Nucleophilic substitution can replace the tert-butyl group with other groups.

This compound exhibits biological activity primarily through its metabolic pathways and interactions with specific enzymes. It has been shown to act as a substrate or inhibitor in enzymatic reactions, influencing lipid metabolism and cholesterol regulation.

Interaction with Enzymes

The compound's interactions highlight its potential in metabolic pathways:

  • Cholesterol Regulation : As a precursor for statins, it plays a direct role in lowering cholesterol levels by inhibiting HMG-CoA reductase.
  • Carbonyl Reductases : Its interaction with these enzymes suggests further applications in lipid metabolism.

Case Studies and Research Findings

Research has demonstrated the effectiveness of this compound in synthesizing biologically active compounds:

  • Cymbaline Synthesis : This compound has been used to synthesize (-)-cymbaline, a potent antagonist at nicotinic acetylcholine receptors, indicating its utility in developing drugs targeting neurological conditions.

Pharmacological Studies

Recent studies have focused on optimizing derivatives of this compound to enhance their pharmacological profiles:

  • A study reported modifications leading to improved binding affinities and metabolic stability for related piperidine compounds, showcasing how structural changes can significantly affect biological activity .

Summary of Biological Activities

Biological ActivityDescription
Cholesterol Lowering Inhibits HMG-CoA reductase, reducing cholesterol synthesis.
Neuropharmacological Effects Used in synthesizing compounds like cymbaline affecting neurotransmitter systems.
Metabolic Pathway Interactions Engages with enzymes involved in lipid metabolism.

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-methylpiperidine-3-carboxylate, and what reaction conditions are typically employed?

The synthesis involves introducing the tert-butyl ester group to a piperidine scaffold. A common approach includes:

  • Alkylation : Reacting a piperidine derivative (e.g., 5-methylpiperidine-3-carboxylic acid) with tert-butyl bromoacetate under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like THF or DMF .
  • Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) protecting groups to stabilize reactive amine groups during multi-step syntheses .
  • Purification : Techniques such as column chromatography or recrystallization are critical for isolating high-purity products .

Q. How is this compound characterized structurally?

  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, particularly for resolving stereochemistry and confirming substituent positions .
  • NMR Spectroscopy : Low-temperature NMR (e.g., at 200 K) can analyze dynamic conformational changes, such as axial-equatorial isomerism of the tert-butyl group .

Q. What safety precautions are necessary when handling this compound?

  • Storage : Keep in tightly sealed containers at low temperatures (e.g., freezer) to prevent degradation .
  • Handling : Use explosion-proof equipment and avoid open flames due to potential reactivity of tert-butyl esters under heat .
  • Toxicity : Limited data exist, so treat as hazardous and follow institutional protocols for unknown toxicity .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

Discrepancies (e.g., NMR suggesting multiple conformers vs. crystallography showing a single structure) require:

  • Dynamic NMR Analysis : Probe temperature-dependent equilibria to identify dominant conformers in solution .
  • Computational Modeling : Density Functional Theory (DFT) with explicit solvent parameters can reconcile differences by simulating solution-phase behavior .

Q. What strategies optimize the stereoselective synthesis of this compound derivatives?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during key steps like cyclization .
  • Protecting Group Engineering : Boc groups can bias ring conformations, favoring specific stereochemical outcomes during functionalization .

Q. How does the methyl group at position 5 influence the compound’s reactivity in medicinal chemistry applications?

  • Steric Effects : The methyl group may hinder nucleophilic attack at adjacent positions, directing reactivity to other sites .
  • Biological Interactions : Methyl substituents enhance lipophilicity, improving membrane permeability in drug candidates. Structure-Activity Relationship (SAR) studies can quantify this via LogP measurements .

Q. What methodologies are used to assess the compound’s metabolic stability in preclinical studies?

  • In Vitro Assays : Incubate with liver microsomes or cytochrome P450 enzymes to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Isotope Labeling : Introduce deuterium at labile sites (e.g., tert-butyl group) to track degradation pathways .

Q. How can synthetic byproducts be minimized during large-scale production?

  • Continuous Flow Reactors : Enhance mixing and temperature control to reduce side reactions (e.g., over-alkylation) .
  • Process Analytical Technology (PAT) : Real-time monitoring via IR or HPLC ensures reaction completion and impurity detection .

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